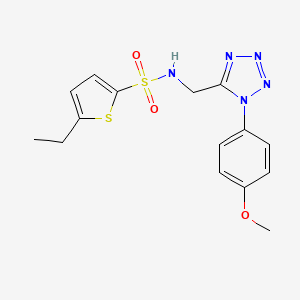

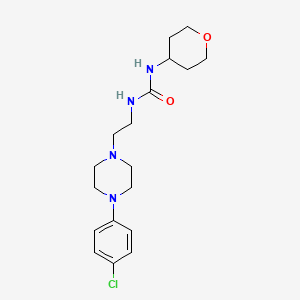

6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

カタログ番号 B2540908

CAS番号:

118779-03-6

分子量: 292.342

InChIキー: PETACUYUEACTIF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Effect on Plant Physiology

- Chloroplast Integrity in Barley Leaves : The compound alters chloroplast integrity in barley leaves, affecting the sedimentation profiles in sucrose gradients. This alteration is possibly due to the inhibition of ascorbate peroxidase and superoxide dismutase activities, leading to an accumulation of toxic reduced-oxygen species in chloroplasts (Muñoz et al., 1990).

- Influence on Lignification Process : In lupin, this compound powerfully inhibits cell-wall lignification catalyzed by peroxidase, impacting the oxidative polymerization of coniferyl alcohol and the generation of hydrogen peroxide from NADH oxidation (Muñoz et al., 1990).

Chemical Synthesis and Reactions

- Synthetic Processes : The compound is involved in various synthetic processes, including the synthesis of 3,5-disubstituted 6-benzyl-1,2,4-triazines and derivations involving displacement reactions of thioxo- and methylthio-groups (Wasti & Joullié, 1976).

- Formation of Derivatives : Derivative formations, like 4-benzylamino-3-(4-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one, are achieved through reactions with Schiff base in the presence of diglyme and NaBH(4) (Yilmaz et al., 2005).

Medical and Biological Research

- Synthesis for PET Tracers : The compound is used in synthesizing derivatives for potential PET tracers, indicating its utility in medical imaging and research (Wang, Gao, & Zheng, 2014).

- Antibacterial Activity : Derivatives like 2-(Substitutedphenyl)-3-bis2, 4-(4′-methylphenylamino)-s-triazine-6-ylaminobenzoylamino-5-H-4-thiazolidinone exhibit antibacterial properties (Ahirwar & Shrivastava, 2012).

特性

IUPAC Name |

3-anilino-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-12-7-9-13(10-8-12)11-15-16(22)19-17(21-20-15)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETACUYUEACTIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate](/img/structure/B2540825.png)

![2-(2-((8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2540828.png)

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2540831.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2540839.png)

![N-(1-cyanocyclopentyl)-4-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2540840.png)

![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)

![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)